molecular formula C13H18ClF2NO B6198219 4-{[4-(difluoromethoxy)phenyl]methyl}piperidine hydrochloride CAS No. 2680534-52-3

4-{[4-(difluoromethoxy)phenyl]methyl}piperidine hydrochloride

Cat. No.: B6198219
CAS No.: 2680534-52-3
M. Wt: 277.7
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Description

4-{[4-(difluoromethoxy)phenyl]methyl}piperidine hydrochloride is a chemical compound that features a piperidine ring substituted with a difluoromethoxyphenylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[4-(difluoromethoxy)phenyl]methyl}piperidine hydrochloride typically involves the reaction of 4-(difluoromethoxy)benzyl chloride with piperidine in the presence of a base, followed by the addition of hydrochloric acid to form the hydrochloride salt. The reaction conditions often include:

    Solvent: Anhydrous solvents such as dichloromethane or tetrahydrofuran.

    Base: Common bases like sodium hydride or potassium carbonate.

    Temperature: Reactions are usually conducted at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

4-{[4-(difluoromethoxy)phenyl]methyl}piperidine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents like sodium azide or alkyl halides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction may produce alcohols.

Scientific Research Applications

4-{[4-(difluoromethoxy)phenyl]methyl}piperidine hydrochloride has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-{[4-(difluoromethoxy)phenyl]methyl}piperidine hydrochloride involves its interaction with specific molecular targets. The difluoromethoxy group can enhance the compound’s binding affinity to certain receptors or enzymes, leading to its biological effects. The piperidine ring may also play a role in modulating the compound’s activity by influencing its conformation and stability.

Comparison with Similar Compounds

Similar Compounds

  • 4-(trifluoromethyl)piperidine hydrochloride
  • 3,3-difluoropyrrolidine hydrochloride
  • 4-chlorobenzenesulfonyl fluoride

Uniqueness

4-{[4-(difluoromethoxy)phenyl]methyl}piperidine hydrochloride is unique due to the presence of the difluoromethoxy group, which imparts distinct chemical and biological properties. This group can enhance the compound’s lipophilicity and metabolic stability, making it a valuable scaffold for drug development.

Properties

CAS No.

2680534-52-3

Molecular Formula

C13H18ClF2NO

Molecular Weight

277.7

Purity

95

Origin of Product

United States

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